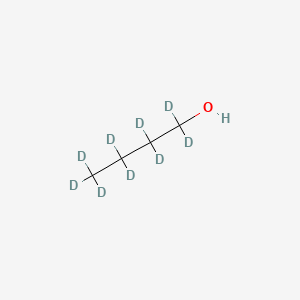

1-Butan-d9-ol

Description

Historical Development and Evolution of Deuterium (B1214612) Labeling Technologies

The journey of deuterium in scientific research began with its discovery in 1931 by Harold Urey, a landmark achievement that earned him the Nobel Prize in Chemistry in 1934. musechem.com Initially, the use of deuterium was primarily in the realm of physical chemistry to study isotope effects. However, by the mid-20th century, chemists began to recognize its potential as a tracer in mechanistic studies. The development of analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy in the following decades was a critical turning point, providing the means to detect and quantify deuterium in complex molecules. chemsrc.com

Early applications were often laborious, but as synthetic methodologies for introducing deuterium into organic molecules became more sophisticated and accessible, the scope of its use expanded dramatically. nih.gov The mid-1990s saw a surge in interest, driven by the growing needs of the pharmaceutical industry and the increasing complexity of the chemical questions being asked. nih.gov The evolution of deuterium labeling has progressed from simple H/D exchange reactions to highly selective, late-stage functionalization techniques that allow for the precise placement of deuterium atoms within a target molecule. arxiv.org This evolution has transformed deuterium from a scientific curiosity into a mainstream tool for detailed molecular investigation. chemsrc.com

Rationale for Deuterium Substitution in Chemical and Biochemical Investigations

The utility of substituting hydrogen with deuterium stems from the mass difference between the two isotopes. Deuterium possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (B1232500) (the most common isotope of hydrogen). musechem.com This mass difference does not significantly alter the size or shape of the molecule, but it does lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. chemsrc.commpg.de

This difference in bond strength is the origin of the "kinetic isotope effect" (KIE), a phenomenon where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. sigmaaldrich.com The C-D bond is more stable and requires more energy to break, which can slow down a reaction by a factor of 10 or even more if this bond cleavage is the rate-determining step of the reaction. mpg.desigmaaldrich.com

Researchers exploit the KIE for several key purposes:

Mechanistic Elucidation: By selectively replacing hydrogen with deuterium at different positions in a molecule, chemists can determine which C-H bonds are broken during a reaction, providing crucial evidence for a proposed reaction mechanism. chemsrc.comsigmaaldrich.com

Metabolic Studies: In biochemistry and pharmaceutical sciences, deuteration is used to slow down the metabolic breakdown of drugs. arxiv.orgmpg.de Many metabolic reactions involve the oxidation of C-H bonds by enzymes. Replacing a targeted hydrogen with deuterium can inhibit this process, prolonging the drug's presence in the body and potentially improving its efficacy. arxiv.orgsigmaaldrich.com

Internal Standards: Deuterated compounds are ideal internal standards for quantitative analysis, particularly in mass spectrometry. chemsrc.comscioninstruments.com Since they are chemically almost identical to their non-deuterated counterparts, they behave similarly during sample preparation and analysis. However, their higher mass allows them to be distinguished by the mass spectrometer, enabling precise and accurate quantification of the target analyte. scioninstruments.comcerilliant.com

Scope and Importance of 1-Butan-d9-ol in Advanced Research Methodologies

This compound, with the chemical formula CD₃(CD₂)₂CD₂OH, is a fully deuterated version of 1-butanol (B46404). amerigoscientific.comscbt.com Its specific properties make it a valuable tool in several areas of advanced research.

One of its most significant applications is in atmospheric chemistry , where it serves as an OH radical tracer. nih.govacs.org Hydroxyl (OH) radicals are highly reactive species that play a central role in the chemical processes of the atmosphere. nih.gov this compound is intentionally released in atmospheric simulation chambers, and its rate of decay is monitored. nih.govchemicalbook.com Because its reaction rate with OH radicals is well-characterized across a wide range of temperatures, scientists can use its depletion to calculate the concentration and influence of OH radicals in these complex environments. nih.govacs.org

In the field of materials science and physical chemistry , this compound is used to study the behavior of liquids and interfaces. For instance, researchers have employed it in combination with Raman spectroscopy to investigate the evaporation of binary liquid droplets. arxiv.orgmpg.de By using the deuterated form, the C-D vibrational signals can be clearly distinguished from the C-H signals of another component in a mixture, allowing for the precise measurement of concentration gradients as the droplet evaporates. mpg.deresearchgate.net

Furthermore, this compound serves as a crucial internal standard in analytical chemistry for the quantification of 1-butanol and related compounds in various matrices. guidechem.com It is also used in metabolic studies to trace the pathways of butanol in biological systems. musechem.com Its use as a precursor for the synthesis of other labeled compounds, such as dimethylfuran for liquid fuels, highlights its versatility in chemical synthesis. chemicalbook.comlookchem.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 25493-17-8 | sigmaaldrich.comamerigoscientific.comscbt.comlookchem.com |

| Molecular Formula | C₄D₉HO or CD₃(CD₂)₂CD₂OH | amerigoscientific.comscbt.comlgcstandards.com |

| Molecular Weight | 83.18 g/mol | sigmaaldrich.comamerigoscientific.comscbt.comlookchem.com |

| Melting Point | -90 °C (lit.) | chemsrc.comsigmaaldrich.comlookchem.com |

| Boiling Point | 116-118 °C (lit.) | sigmaaldrich.comchemicalbook.comlookchem.com |

| Density | 0.907 g/mL at 25 °C | sigmaaldrich.comlookchem.com |

| Flash Point | 35 °C | sigmaaldrich.comlookchem.com |

| Isotopic Purity | ≥98 atom % D | sigmaaldrich.com |

Table 2: Research Findings on the Reaction of this compound with OH Radicals

A key application of this compound is as a tracer for OH radicals in atmospheric chemistry studies. The temperature dependence of its reaction rate coefficient has been measured experimentally.

| Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Experimental Technique | Source(s) |

| 295 ± 3 | 3.42 ± 0.26 × 10⁻¹² | Relative & Absolute Rate Methods | nih.govnih.govacs.org |

| 240 - 750 | k₁ = (1.57 ± 0.88) × 10⁻¹⁴ × (T/293)⁴·⁶⁰±⁰·⁴ × exp(1606 ± 164/T) | Modified Arrhenius Expression | nih.govnih.govacs.orgresearchgate.net |

This well-defined rate coefficient allows scientists to accurately quantify the extent of chemical reactions driven by OH radicals in simulated atmospheric conditions. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHPLDYGYMQRHN-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20708652 | |

| Record name | (~2~H_9_)Butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20708652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25493-17-8 | |

| Record name | (~2~H_9_)Butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20708652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25493-17-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Enrichment for 1 Butan D9 Ol

Strategies for Carbon-Deuterium Bond Formation in Aliphatic Chains

The synthesis of 1-Butan-d9-ol necessitates the formation of carbon-deuterium (C-D) bonds throughout its aliphatic chain. This is achieved through various synthetic strategies, primarily involving catalytic hydrogen-deuterium exchange reactions and organometallic approaches.

Catalytic Hydrogen-Deuterium Exchange Reactions

Catalytic hydrogen-deuterium exchange (HDX) is a prominent method for introducing deuterium (B1214612) into organic molecules. mdpi.com This process typically involves a catalyst that facilitates the exchange of hydrogen atoms with deuterium from a deuterium source, most commonly deuterium oxide (D₂O). mdpi.com

Homogeneous transition-metal catalysts, particularly those based on iridium, ruthenium, manganese, and iron, have demonstrated significant efficacy in the deuteration of alcohols. mdpi.comrsc.orgnih.govrsc.org The mechanism often involves the temporary oxidation of the alcohol to an aldehyde or ketone intermediate by the metal catalyst. mdpi.com This intermediate then undergoes base-mediated deuteration at the α and sometimes β positions, followed by reduction by a deuterated metal complex to yield the deuterated alcohol. mdpi.com

The choice of metal catalyst and ligands plays a crucial role in determining the regioselectivity of deuterium incorporation. For instance, certain ruthenium pincer complexes can promote deuteration at both the α and β positions of primary alcohols, while others may favor only the β position. mdpi.comacs.org Iron pincer catalysts have been shown to selectively deuterate the α position of primary alcohols. rsc.org Iridium-bipyridonate complexes have also been developed for highly selective α-deuteration of alcohols, a valuable strategy for improving the metabolic stability of pharmaceuticals where the alcohol moiety is a site of metabolism. nih.govrsc.org

Heterogeneous catalysts, such as platinum on carbon (Pt/C), are also effective for H-D exchange reactions. jst.go.jp These reactions often utilize D₂O as the deuterium source and can be facilitated by the presence of hydrogen gas, which acts as a catalyst activator. jst.go.jp

A summary of catalysts and their regioselectivity in alcohol deuteration is presented below:

| Catalyst System | Regioselectivity | Deuterium Source | Reference |

| Manganese Pincer Complexes | α and β positions | D₂O | rsc.org |

| Iron Pincer Complexes | α position | D₂O | rsc.org |

| Ruthenium Pincer Complexes | α and β or only β positions | D₂O | mdpi.comacs.org |

| Iridium-Bipyridonate Complexes | α position | D₂O | nih.govrsc.org |

| Platinum on Carbon (Pt/C) | Multiple positions | D₂O | jst.go.jp |

Organometallic Approaches for Selective Deuterium Incorporation

Organometallic reagents provide an alternative and often highly selective route for deuterium incorporation. The deuterolysis of an organometallic compound, where a metal-carbon bond is cleaved by a deuterium source, is a fundamental tool for synthesizing deuterated derivatives. mdpi.com

One notable method involves the single electron transfer (SET) reductive deuteration of acyl chlorides. organic-chemistry.org This approach utilizes a cost-effective reducing agent like sodium dispersion in the presence of a deuterium donor such as deuterated ethanol (B145695) (EtOD-d1). organic-chemistry.org This reaction demonstrates excellent regioselectivity and achieves high levels of deuterium incorporation. organic-chemistry.org While this method is described for the synthesis of deuterated alcohols from acyl chlorides, the principles can be adapted for the synthesis of specifically labeled compounds like this compound, starting from a suitable butanoyl chloride precursor.

Isotopic Purity Assessment and Regioselectivity Determination

The utility of this compound is contingent upon its isotopic purity and the precise location of the deuterium atoms. Therefore, rigorous analytical methods are essential to verify these parameters. rsc.orgrsc.org Deuterium isotopic impurities, which include molecules with fewer than the desired number of deuterium atoms (isotopologues), can affect the accuracy of experimental results.

Advanced Analytical Techniques for Isotopic Purity Verification

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for assessing isotopic purity. rsc.orgrsc.org

Mass Spectrometry (MS): HRMS, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for determining isotopic enrichment. rsc.orgnih.govnih.gov The technique involves recording the full scan mass spectrum of the deuterated compound and extracting the ion chromatograms for all possible isotopologues (e.g., d0 to d9 for this compound). rsc.org By integrating the peaks for each isotopologue, the relative abundance and thus the percentage of isotopic purity can be calculated. rsc.orgalmacgroup.com Advances in time-of-flight (TOF) mass spectrometry have significantly improved the resolution between isotopes, allowing for more accurate quantification. almacgroup.comresearchgate.net Tandem mass spectrometry (MS/MS) can provide further information on the location of the deuterium labels by analyzing the fragmentation patterns of the deuterated molecule. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and is invaluable for confirming the positions of the deuterium atoms. rsc.org

¹H NMR (Proton NMR): In a highly deuterated compound like this compound, the disappearance of signals in the proton NMR spectrum corresponding to the butanol protons confirms successful deuteration. magritek.com The presence of small residual proton signals can be used to quantify the level of any non-deuterated or partially deuterated impurities. sigmaaldrich.com Adding a small amount of deuterium oxide (D₂O) can be used to identify the -OH proton peak, as it will exchange with deuterium and disappear from the spectrum. studymind.co.uk

²H NMR (Deuterium NMR): Deuterium NMR directly detects the deuterium nuclei, providing a spectrum with peaks corresponding to the different deuterated positions in the molecule. magritek.comhuji.ac.il The chemical shifts in ²H NMR are similar to those in ¹H NMR. sigmaaldrich.com This technique is particularly useful for verifying the effectiveness of the deuteration process and can be used quantitatively to determine the deuterium atom percentage at each position. sigmaaldrich.comnih.gov

Methodologies for Quantifying Deuterium Distribution

Quantifying the distribution of deuterium atoms (regioselectivity) is crucial. This involves determining the percentage of deuterium at each specific carbon position (α, β, γ, δ) in the this compound molecule.

NMR Spectroscopy: As mentioned, ²H NMR is the most direct method for this purpose. The integration of the signals in the ²H NMR spectrum provides a quantitative measure of the relative number of deuterium atoms at each distinct chemical environment. nih.gov For example, in this compound, one would expect to see distinct signals for the -CD₂-OH, -CD₂-, -CD₂-, and -CD₃ groups, and their relative integrals would confirm the d9 distribution.

The combination of these advanced analytical techniques provides a comprehensive characterization of this compound, ensuring its suitability for its intended scientific applications. The synthetic methodologies offer routes to high isotopic enrichment, while the analytical assessments provide the necessary verification of both purity and structural integrity. rsc.org

Advanced Spectroscopic Characterization and Elucidation of Molecular Behavior of 1 Butan D9 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. In the context of deuterated molecules like 1-butan-d9-ol, NMR provides detailed information about the atomic arrangement and molecular structure.

Applications in Structural Elucidation and Conformational Analysis in Deuterated Systems.

High-Resolution NMR is instrumental in confirming the isotopic labeling of this compound. In proton (¹H) NMR, the signals corresponding to the deuterated positions are absent, confirming the substitution of hydrogen with deuterium (B1214612). scribd.com For example, in a ¹H NMR spectrum of 1-butanol (B46404), one would expect to see distinct peaks for the protons on each of the four carbon atoms and the hydroxyl proton. docbrown.infothermofisher.com However, for this compound, where all nine hydrogens on the butyl chain are replaced by deuterium, these signals would be absent.

Deuterium (²H) NMR can be used to directly observe the deuterium nuclei, providing information about their chemical environment. The chemical shifts in ²H NMR are analogous to those in ¹H NMR but with a different frequency range. This allows for the precise identification of the positions of deuterium atoms within the molecule.

Furthermore, advanced NMR techniques like two-dimensional INADEQUATE can be used to trace the carbon-carbon connectivity, providing unambiguous structural elucidation. scribd.com Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, can also be performed using NMR. By analyzing coupling constants and using techniques like Nuclear Overhauser Effect (NOE) spectroscopy, the preferred conformations of the deuterated butanol can be determined.

The use of deuterated solvents is standard practice in NMR to avoid overwhelming solvent signals in the spectrum. iastate.edu However, the residual proton signals in these solvents can be used for spectral calibration. iastate.edu

Utility as a Reference Standard for Deuterium-Related Measurements.

This compound can serve as an internal standard in NMR spectroscopy. guidechem.com Internal standards are crucial for accurate quantitative analysis (qNMR) and for calibrating chemical shifts. iastate.educlearsynth.comfujifilm.com In qNMR, a known amount of the standard is added to the sample, and the signal intensity of the analyte is compared to that of the standard to determine its concentration. spectralservice.de

For deuterium-related measurements, this compound provides a distinct signal in the ²H NMR spectrum that can be used as a reference point. Its known chemical shift and stability make it a reliable standard. The use of deuterated compounds as internal standards is a common practice in various analytical techniques, including NMR and mass spectrometry, to improve accuracy and precision. clearsynth.commonadlabtech.comscioninstruments.com

| NMR Application | Role of this compound | Key Benefit |

| Structural Elucidation | Analyte | Absence of ¹H signals confirms deuteration. |

| Conformational Analysis | Analyte | Provides insights into molecular geometry. |

| Quantitative NMR (qNMR) | Internal Standard | Enables accurate concentration determination. clearsynth.comspectralservice.de |

| Chemical Shift Referencing | Reference Standard | Provides a stable reference point in ²H NMR. |

Mass Spectrometry (MS) Techniques.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a valuable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing its fragmentation patterns.

Investigation of Fragmentation Pathways in Deuterated Molecules.

The study of the fragmentation patterns of deuterated molecules like this compound in a mass spectrometer provides significant insights into the mechanisms of ion fragmentation. When compared to the mass spectrum of its non-deuterated counterpart, 1-butanol, the shifts in the mass-to-charge ratio (m/z) of the fragment ions reveal which atoms are lost during fragmentation. dntb.gov.uaosti.govcdnsciencepub.comcdnsciencepub.comresearchgate.net

For alcohols, a common fragmentation is the loss of an alkyl radical (alpha-cleavage) or the loss of a water molecule. libretexts.orglibretexts.org In 1-butanol, alpha-cleavage next to the oxygen atom results in a prominent peak at m/z 31 (CH₂OH⁺). libretexts.org For this compound, the corresponding fragment would be CD₂OD⁺, with a higher m/z value due to the presence of deuterium. The loss of water (H₂O, mass 18) from 1-butanol leads to a fragment at m/z 56. libretexts.org In this compound, the equivalent loss would be D₂O (mass 20), resulting in a different fragment ion mass.

A study of deuterated butanols using 70-volt ionizing electrons confirmed that the primary fragmentation of alcohols involves the breaking of bonds beta to the hydroxyl group. dntb.gov.uacdnsciencepub.com The analysis of the mass spectra of various deuterated butanols has helped to understand the formation of several rearrangement ions. osti.govcdnsciencepub.comcdnsciencepub.com For instance, in the mass spectrum of this compound, a significant fragment ion is observed at m/z 66, corresponding to the [C₄D₉]⁺ fragment. acs.org Another observed peak is at m/z 84, which corresponds to the protonated parent molecule, [C₄D₉OH]H⁺. acs.org

Isotopic Dilution Mass Spectrometry for Quantitative Analysis.

Isotopic dilution mass spectrometry (IDMS) is a highly accurate method for quantitative analysis. researchgate.net In this technique, a known amount of an isotopically labeled version of the analyte, such as this compound, is added to the sample as an internal standard. clearsynth.commonadlabtech.comwisdomlib.org This "spiked" sample is then analyzed by mass spectrometry.

Because the deuterated standard is chemically identical to the analyte, it behaves similarly during sample preparation and analysis, correcting for any sample loss or variations in instrument response. clearsynth.comscioninstruments.com The concentration of the analyte is then determined by measuring the ratio of the signal intensity of the non-deuterated analyte to that of the deuterated internal standard. lcms.cz This method is widely used in various fields, including pharmaceutical analysis, environmental monitoring, and clinical chemistry, due to its high precision and accuracy. clearsynth.com

| Mass Spectrometry Technique | Application for this compound | Information Gained |

| Electron Ionization (EI)-MS | Fragmentation Analysis | Elucidation of fragmentation mechanisms and pathways. dntb.gov.uacdnsciencepub.com |

| Isotopic Dilution Mass Spectrometry (IDMS) | Quantitative Analysis | Accurate determination of the concentration of non-deuterated butanol. researchgate.netlcms.cz |

Vibrational Spectroscopy (FT-IR, Raman).

In the FT-IR spectrum of 1-butanol, characteristic peaks include a broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching vibrations around 2900 cm⁻¹, and a C-O stretching vibration near 1073 cm⁻¹. libretexts.orglibretexts.org The broadness of the O-H peak is due to hydrogen bonding. libretexts.org

For this compound, significant shifts in the vibrational frequencies are expected for the bonds involving deuterium. The C-D stretching vibrations appear at lower frequencies (around 2000-2400 cm⁻¹) compared to C-H stretching vibrations, due to the heavier mass of deuterium. pnas.org Similarly, the O-D stretching frequency (if the hydroxyl group were also deuterated to make 1-butanol-d10) would be lower than the O-H stretching frequency.

Raman spectroscopy offers complementary information. A study using Raman spectroscopy investigated the evaporation of binary droplets of this compound and 1-hexanol. pnas.orgarxiv.org The C-D stretching vibration of this compound served as a marker to track its concentration profile during evaporation. pnas.org The Raman spectrum of 1-butanol shows a strong peak for the C-H stretching vibrations. chemicalbook.com In the case of this compound, the corresponding C-D stretching peak is used for identification and quantification. pnas.org

The table below summarizes some of the key vibrational frequencies for 1-butanol and the expected regions for this compound.

| Vibrational Mode | 1-Butanol Frequency (cm⁻¹) | Expected this compound Frequency (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch | ~3300-3400 libretexts.orglibretexts.org | ~3300-3400 | FT-IR |

| C-H Stretch | ~2900 libretexts.org | - | FT-IR, Raman |

| C-D Stretch | - | ~2000-2400 pnas.org | FT-IR, Raman |

| C-O Stretch | ~1073 libretexts.orglibretexts.org | ~1073 | FT-IR |

Analysis of Deuterium-Substituted Molecular Vibrations

The substitution of hydrogen with its heavier isotope, deuterium, significantly alters the vibrational characteristics of a molecule. ajchem-a.com This phenomenon is primarily due to the change in the reduced mass of the vibrating chemical bonds. libretexts.org According to the principles of vibrational spectroscopy, the vibrational frequency is inversely proportional to the square root of the reduced mass. libretexts.org Since deuterium is approximately twice as massive as protium (B1232500) (the common hydrogen isotope), a significant downshift, or redshift, in the vibrational frequencies of the substituted bonds is observed. ajchem-a.comlibretexts.org

In the case of this compound, the most notable change occurs in the stretching vibrations of the carbon-hydrogen bonds. The C-H stretching vibrations in alkanes typically appear in the 2850-3000 cm⁻¹ region of an infrared or Raman spectrum. Upon deuteration, these are replaced by C-D stretching vibrations. The frequency of the C-D vibration is decreased by a factor of roughly √2 compared to the C-H vibrations. mpg.dearxiv.org This results in a distinct peak for the C-D stretching vibration that serves as a clear spectroscopic marker. mpg.dearxiv.org The isotopic ratio for the frequencies corresponding to hydrogen/deuterium vibrations is generally in the range of 1.35-1.41. libretexts.org This predictable shift allows for the precise tracking of the deuterated molecule in complex mixtures using techniques like Raman Stable Isotope Probing (Raman SIP). mpg.de While the most dramatic effect is on the C-D bonds, isotopic substitution affects the entire molecule's vibrational modes to some extent. libretexts.org

Table 1: Comparison of Characteristic Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Non-Deuterated Compound | Expected Wavenumber (cm⁻¹) in Deuterated Compound |

|---|---|---|

| C-H Stretch | ~2850-3000 | N/A |

| C-D Stretch | N/A | ~2100-2250 (Calculated based on √2 reduction) |

| O-H Stretch (Free) | ~3600 | ~3600 |

This table illustrates the general regions for vibrational modes. The O-H stretch is unaffected in this compound as the hydroxyl hydrogen is not substituted. mpg.dearxiv.orgdocbrown.info

Probing Intermolecular Interactions and Hydrogen Bonding Dynamics

Alcohols are characterized by strong intermolecular hydrogen bonds, which dictate many of their physical properties, such as boiling point and viscosity. masterorganicchemistry.comsavemyexams.comibchem.com In this compound, the hydroxyl (-OH) group is not deuterated, meaning its hydrogen bonding behavior is comparable to that of standard 1-butanol. mpg.dearxiv.org Spectroscopic techniques are instrumental in studying the dynamics of these interactions.

Infrared (IR) spectroscopy is particularly sensitive to the hydrogen-bonding environment of the hydroxyl group. docbrown.info A "free" hydroxyl group, not engaged in hydrogen bonding, exhibits a relatively sharp absorption peak around 3600 cm⁻¹. docbrown.info However, when the -OH group participates in a hydrogen bond, the O-H stretching vibration shifts to a lower frequency (typically 3200-3500 cm⁻¹) and the peak becomes significantly broader. docbrown.info The strength and nature of this broadening provide information about the distribution of hydrogen bond strengths within the liquid.

Time-resolved spectroscopic methods, such as femtosecond infrared spectroscopy, can probe the dynamics of these hydrogen bonds directly. acs.org Studies on primary alcohols have revealed that the relaxation and reorientation of molecules within the hydrogen-bonded network occur on multiple timescales. acs.org A fast relaxation component is attributed to the partial reorientation of molecules within an existing alcohol cluster, while a slower component is associated with the complete breaking and subsequent reformation of hydrogen bonds, a process essential for fluid dynamics. acs.org For alcohols like 1-butanol, the relaxation time of the deuterated hydroxyl (O-D) stretch has been measured at approximately 0.9 picoseconds. aip.org

Furthermore, neutron diffraction studies on deuterated n-butanol have provided structural details of the intermolecular ordering. csic.es These experiments revealed a distinct pre-peak in the diffraction pattern, which is a signature of molecular association due to hydrogen bonding. csic.es This peak corresponds to an intermolecular distance of 10.5 Å, representing molecules aligned along their principal axis. csic.es Molecular dynamics simulations complementing these experiments place the first O-O intermolecular coordination shell at a distance of 2.76 Å. csic.es

Table 2: Intermolecular and Dynamic Data for Butanol

| Parameter | Value | Method/Source |

|---|---|---|

| O-D Stretch Relaxation Time | ~0.9 ps | Femtosecond Infrared Spectroscopy aip.org |

| Intermolecular Distance (H-Bonding Signature) | 10.5 Å | Neutron Diffraction csic.es |

Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Species Characterization

Molecular Rotational Resonance (MRR) spectroscopy is a powerful gas-phase analytical technique that provides unambiguous structural information about molecules. technologynetworks.comspectroscopyonline.com Operating in the microwave frequency range, MRR measures the quantum transitions between the rotational energy levels of a molecule. chromatographyonline.com The rotational spectrum is exquisitely sensitive to the molecule's three-dimensional structure, as the energy levels are determined by its principal moments of inertia. researchgate.netbrightspec.com

This dependence on the precise mass distribution makes MRR an ideal tool for the characterization of isotopic species. researchgate.net The substitution of nine hydrogen atoms with deuterium in this compound results in a significant change to the molecule's moments of inertia. Consequently, this compound possesses a rotational spectrum that is distinctly different and easily resolved from that of non-deuterated 1-butanol or any other isotopologue. chromatographyonline.com

A key advantage of MRR is its exceptional selectivity. technologynetworks.com It can identify and quantify individual components, including different isotopic variants, directly from a complex mixture without the need for prior chromatographic separation or the use of reference standards. spectroscopyonline.comresearchgate.net The rotational spectrum for a given isotopologue can be accurately predicted using quantum chemical calculations, further aiding in its positive identification. researchgate.net This makes MRR a rapid and definitive method for "fingerprinting" molecules and confirming isotopic labeling. technologynetworks.com

Table 3: Principle of MRR for Isotopic Characterization

| Feature | Description | Implication for this compound |

|---|---|---|

| Physical Principle | Measures transitions between quantized rotational energy levels. chromatographyonline.com | Provides a spectrum based on the molecule's physical rotation. |

| Structural Dependence | Rotational transitions are determined by the molecule's moments of inertia (mass distribution). researchgate.netbrightspec.com | The spectrum is a unique "fingerprint" of the 3D structure. |

| Isotopic Sensitivity | Changing atomic mass (H to D) significantly alters the moments of inertia. chromatographyonline.com | The spectrum of this compound is fundamentally different from that of 1-Butanol. |

| Selectivity | Can resolve and quantify different species in a mixture based on their unique spectra. technologynetworks.com | Allows for unambiguous identification and quantification of this compound without separation. |

Applications of 1 Butan D9 Ol in Mechanistic and Analytical Research

Kinetic and Solvent Isotope Effect (KIE/SIE) Studies.

The replacement of hydrogen with deuterium (B1214612) can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgwikipedia.org This effect arises because the greater mass of deuterium results in a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. pharmacy180.com Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step. wikipedia.orgpharmacy180.com When the solvent is deuterated (e.g., using D₂O instead of H₂O), it can also influence reaction rates, which is referred to as the solvent isotope effect (SIE). nih.govnih.gov

The magnitude of the KIE provides critical insights into the transition state of a reaction—the high-energy intermediate state between reactants and products. pharmacy180.comacs.org A primary KIE, where the isotopically labeled bond is broken in the rate-determining step, is typically significant (kH/kD > 1.5). pharmacy180.comprinceton.edu Conversely, a secondary KIE, where the labeled bond is not broken but is near the reaction center, is smaller and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.orgdigimat.in

For example, studies on elimination reactions have utilized deuterated butanols to distinguish between different mechanistic pathways. princeton.edu The observed KIE can indicate the degree of C-H bond breaking in the transition state, helping to differentiate between concerted (E2) and stepwise (E1) mechanisms. princeton.edu Furthermore, solvent isotope effects, often studied by comparing reaction rates in H₂O and D₂O, can reveal the role of the solvent and proton transfer in the transition state. nih.govacs.orgresearchgate.net For instance, a significant SIE can suggest that protonation or deprotonation of the substrate or an intermediate is a key step in the reaction mechanism. nih.govacs.org

Table 1: Representative Kinetic Isotope Effects (KIE) in Various Reactions

| Reaction Type | Substrate/Conditions | kH/kD | Mechanistic Implication |

| Proton Transfer | di-(4-nitrophenyl)methane with t-butoxide in 1-butanol (B46404)/toluene | 7.3 at 25°C | Significant primary KIE indicates proton transfer is the rate-determining step. cdnsciencepub.com |

| Proton Transfer | tri-(4-nitrophenyl)methane with t-butoxide in t-butanol/toluene | 23 at 25°C | Large KIE suggests significant tunneling and a rate-limiting proton transfer. rsc.org |

| Elimination | CH₃CH₂CH₂Br with NaOEt in C₂H₅OH | 6.7 | Consistent with an E2 elimination where C-H bond breaking is in the rate-determining step. princeton.edu |

| Solvolysis | (CH₃)₃CBr in H₂O | 1.4 | Secondary KIE consistent with an E1 solvolysis where the C-H bond is not broken in the rate-determining step. princeton.edu |

For instance, in the oxidation of alcohols, a primary KIE is often observed when the C-H bond on the carbon bearing the hydroxyl group is broken in the slow step. The absence of a significant KIE would suggest that this C-H bond cleavage is not rate-limiting, and another step, such as the initial coordination of the alcohol or the departure of a leaving group, is the rate-determining event. ansto.gov.au Studies on the dehydration of alcohols have also used KIEs to elucidate the mechanism, with results often pointing to a concerted elimination pathway. researchgate.net

Enzymes are highly specific biological catalysts, and understanding their reaction mechanisms is crucial in fields like drug design and biotechnology. wikipedia.organsto.gov.au Deuterated substrates like 1-Butan-d9-ol are powerful probes for studying enzyme kinetics. wikipedia.orgresearchgate.net By measuring the KIE, researchers can determine if C-H bond cleavage is a rate-limiting step in the enzymatic transformation. wikipedia.orgresearchgate.net

For example, in studies involving alcohol dehydrogenases, which catalyze the oxidation of alcohols, a significant KIE upon using a deuterated alcohol substrate would indicate that the hydride transfer from the alcohol to a cofactor (like NAD+) is a rate-determining part of the catalytic cycle. researchgate.net The absence of a KIE might imply that other steps, such as product release, are slower and thus rate-limiting. ansto.gov.au Combining substrate and solvent isotope effects can provide even more detailed information about the transition state, such as whether proton transfer and hydride transfer are concerted or occur in separate steps. nih.gov

Table 2: Application of Deuterated Substrates in Enzyme Kinetics

| Enzyme | Deuterated Substrate | Observation | Mechanistic Insight |

| Pyruvate Dehydrogenase | Pyruvate in D₂O | Primary KIE (DV = 2.1 for E1p reaction) | Suggests protonation of the thiamine (B1217682) pyrophosphate cofactor is a key step. nih.gov |

| Aryl-alcohol Oxidase | Dideuterated p-methoxybenzyl alcohol | KIE of ~9, SIE of 1.4 | Consistent with a concerted but asynchronous reaction where proton transfer precedes hydride transfer. nih.gov |

| Galactose Oxidase | Deuterated galactose | KIE of 21, SIE of 0.99 | Indicates C-H bond cleavage is significantly rate-limiting. nih.gov |

| CYP142 Cytochrome P450 | Deuterated cholesterol | No significant KIE | C-H bond abstraction is not a major rate-determining step in the oxidation. ansto.gov.au |

Delineation of Rate-Determining Steps in Chemical Transformations.

Tracer Applications in Complex Systems.

The isotopic signature of this compound allows it to be used as a tracer, where its journey through a complex system can be monitored without significantly altering the system's chemistry. clearsynthdeutero.com Mass spectrometry is a common analytical technique used to detect and quantify the deuterated compound and its metabolites. clearsynthdeutero.com

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell or organism. creative-proteomics.comuclouvain.be By introducing a stable isotope-labeled substrate like this compound into a biological system, researchers can trace the path of the deuterium atoms as they are incorporated into various metabolites. creative-proteomics.comacs.org This allows for the mapping and quantification of metabolic pathways. northwestern.edufrontiersin.org

For example, in a study investigating the metabolism of the drug trimebutine, simultaneous administration of the drug and a deuterium-labeled metabolite (2-dimethylamino-2-phenylbutanol-d3) allowed researchers to determine the relative importance of two different initial metabolic pathways: ester hydrolysis and N-demethylation. osti.gov This type of study provides crucial information about how drugs are processed in the body, which can inform the development of new therapeutic agents. acs.orgosti.gov While this specific example does not use this compound, the principle is directly applicable.

Understanding how organic compounds are transported and degraded in the environment is essential for assessing their environmental impact. Deuterated compounds like this compound can serve as valuable tracers in these studies. clearsynthdeutero.comtandfonline.com

In atmospheric chemistry, this compound has been used as a tracer to measure the concentration of hydroxyl (OH) radicals, which are a major oxidant in the troposphere. researchgate.netnih.govacs.org The rate of degradation of this compound in an air sample is directly related to the OH radical concentration. nih.govresearchgate.net Its deuteration provides a distinct mass spectrometric signal that is free from interferences from other atmospheric compounds. researchgate.netcopernicus.orgresearchgate.net This allows for accurate determination of OH concentrations, which is critical for understanding atmospheric oxidation processes. nih.govresearchgate.net

Development of Analytical Methods for Trace Contaminant Detection

The development of sensitive and reliable analytical methods is crucial for identifying and quantifying trace contaminants in various environmental and biological matrices. The accuracy of these methods often hinges on the ability to correct for analyte loss during sample preparation and to mitigate matrix effects during analysis. Isotopically labeled compounds, such as this compound, play a pivotal role in the development and validation of such methods.

The use of a stable isotope-labeled internal standard is a powerful technique to improve the accuracy and precision of analytical measurements, particularly for trace organic analysis. lgcstandards.com In the development of new analytical procedures, especially those employing mass spectrometry, an isotopically labeled analog of the analyte is considered the ideal internal standard because it is chemically almost identical to the target analyte. lgcstandards.com This means it behaves similarly during extraction, derivatization, and chromatographic separation. However, due to its higher mass, it can be distinguished from the native analyte by the mass spectrometer. lgcstandards.com

For instance, in methods designed to detect volatile organic compounds like 1-butanol in complex samples such as drinking water or industrial effluent, this compound serves as an excellent surrogate and internal standard. epa.gov During method development, known quantities of this compound are spiked into blank and real samples to assess the efficiency of each step of the process, from extraction to final measurement. msacl.org This allows researchers to optimize parameters such as extraction solvent, pH, and temperature to maximize the recovery of the target analyte. The U.S. Environmental Protection Agency (EPA) has developed methods for detecting contaminants like 1-butanol in drinking water, and the use of labeled analogs is a key part of ensuring method robustness. epa.govepa.gov

The challenges in trace contaminant analysis include potential interferences from the sample matrix that can suppress or enhance the analyte signal during ionization in the mass spectrometer. lgcstandards.comspectroscopyonline.com By adding this compound at the beginning of the sample preparation process, any matrix effects will influence both the analyte and the standard in a similar manner. lgcstandards.com The ratio of the analyte signal to the internal standard signal is used for quantification, which effectively cancels out these variations, leading to more accurate and reproducible results. youtube.com This principle is fundamental in the development of robust analytical methods for regulatory monitoring and research. nih.gov

Table 1: Role of this compound in Analytical Method Development

| Stage of Method Development | Function of this compound | Rationale |

| Sample Preparation | Assesses recovery efficiency | Behaves identically to native 1-butanol during extraction and cleanup, allowing for accurate measurement of procedural losses. |

| Chromatographic Separation | Verifies retention time | Co-elutes or elutes very close to the native analyte, confirming peak identification. |

| Mass Spectrometric Detection | Corrects for matrix effects | Experiences similar ionization suppression or enhancement as the analyte, enabling accurate quantification via response ratio. |

| Method Validation | Establishes accuracy & precision | Used in recovery experiments and to determine limits of detection (LOD) and quantification (LOQ). |

Atmospheric Chemistry Investigations as an OH Radical Tracer

In the field of atmospheric chemistry, understanding the concentration and reactivity of the hydroxyl (OH) radical is of paramount importance, as it is the primary oxidant in the troposphere, controlling the lifetime of most pollutants. This compound, also referred to as D9B, has emerged as a valuable tool for these investigations, serving as an OH radical tracer. acs.orgnih.govresearchgate.net It is used to quantify OH exposure, a metric that describes the total extent of OH radical oxidation chemistry in a given air mass. acs.orgnih.gov

The utility of this compound stems from several key properties. It can be detected with high sensitivity by common real-time analytical instruments used in atmospheric research, such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Selected-Ion-Flow-Tube Mass Spectrometry (SIFT-MS). acs.orgresearchgate.net When using PTR-MS with H₃O⁺ reagent ions, this compound is typically detected at a mass-to-charge ratio (m/z) of 66, corresponding to the [C₄D₉]⁺ fragment. acs.org This m/z value is generally free from interferences, even in complex chemical environments like simulation chambers where numerous volatile organic compounds (VOCs) and their degradation products are present. nih.gov

Accurate use of this compound as an OH tracer requires precise knowledge of its reaction rate coefficient with the OH radical over a range of atmospherically relevant temperatures. nih.gov Research has been conducted to determine this rate coefficient using various experimental setups, including atmospheric simulation chambers and discharge flow tube reactors. acs.orgresearchgate.netnih.gov These studies have provided a temperature-dependent expression for the rate coefficient, significantly expanding the applicability of D9B as a tracer beyond room temperature. nih.govresearchgate.net

The temperature dependence of the rate coefficient (k) for the reaction between this compound and OH radicals was found to be well-described by the modified Arrhenius expression over a temperature range of 240–750 K: k = (1.57 ± 0.88) × 10⁻¹⁴ × (T/293)⁴·⁶⁰±⁰·⁴ × exp(1606 ± 164/T) cm³ molecule⁻¹ s⁻¹ nih.govresearchgate.net

Table 2: Experimental Data for the Reaction of this compound with OH Radicals

| Experimental Technique | Temperature (K) | Pressure (Torr) | Rate Coefficient (k) (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) |

| Relative Rate (Simulation Chamber) | 263 - 353 | ~760 | Varies with temperature |

| Absolute Rate (Flow Tube) | 240 - 750 | 2 - 10 | Varies with temperature |

| Relative Rate (Flow Tube) | 240 - 750 | 2 - 10 | Varies with temperature |

| Combined (at 295 K) | 295 | N/A | 3.42 ± 0.26 |

| Data sourced from studies utilizing complementary experimental techniques to ensure accuracy and cross-validation. acs.orgresearchgate.net |

By monitoring the decay rate of this compound relative to a reference compound or by using the absolute rate coefficient, scientists can accurately calculate the average OH radical concentration over the course of an experiment. nih.gov This information is critical for modeling the chemical evolution of pollutants and understanding atmospheric oxidation capacity.

Use as an Internal Standard in Quantitative Analytical Chemistry

In quantitative analytical chemistry, an internal standard is a substance added in a constant amount to all samples, calibration standards, and blanks in an analysis. msacl.org Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. msacl.orgvideleaf.com For methods that use mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS), the use of a stable isotope-labeled version of the analyte as the internal standard is considered the most reliable approach. lgcstandards.comvideleaf.com this compound is an archetypal example of such an internal standard, used for the precise quantification of its non-deuterated counterpart, 1-butanol, and other related compounds.

The fundamental principle behind using an isotopically labeled internal standard is that it is chemically identical to the analyte. lgcstandards.com Therefore, this compound exhibits nearly the same physical and chemical properties as 1-butanol. It has a similar boiling point, polarity, and reactivity, meaning it will behave in the same manner during all stages of the analytical procedure, including:

Extraction: It will have the same partition coefficient between solvents.

Derivatization: It will react at the same rate if a chemical modification step is needed.

Injection: It will vaporize identically in the GC inlet.

Chromatography: It will have a very similar retention time, eluting just before or at the same time as the native analyte. reddit.com

Despite these similarities, this compound has a different mass due to the substitution of nine hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard independently. videleaf.comnih.gov Quantification is based on the ratio of the analyte's signal response to the internal standard's signal response. population-protection.eu This ratio remains constant even if the absolute signal of both compounds changes due to sample loss or injection variability, thus ensuring high accuracy and precision. youtube.com

Table 3: Advantages of Using this compound as an Internal Standard

| Feature | Advantage | Explanation |

| Chemical Equivalence | Compensates for sample loss | Any physical loss of the sample during preparation (e.g., evaporation, incomplete extraction) affects both the analyte and the standard equally, keeping their ratio constant. |

| Co-elution | Corrects for matrix effects | Eluting at the same time as the analyte means both compounds experience the same signal suppression or enhancement from co-eluting matrix components. |

| Mass Difference | Allows for distinct detection | The mass spectrometer can easily resolve the signals from 1-butanol and this compound, preventing measurement interference. |

| High Purity | Minimizes interference | Synthesized to have high isotopic enrichment, ensuring that the contribution of unlabeled 1-butanol in the standard is negligible. |

The use of this compound as an internal standard is particularly valuable for analyzing complex matrices where significant sample cleanup is required or where matrix effects are pronounced. reddit.com Its application ensures that the reported concentration of the target analyte is reliable and accurate, a critical requirement in fields such as environmental monitoring, clinical toxicology, and food science.

Computational and Theoretical Investigations Involving 1 Butan D9 Ol

Quantum Chemical Calculations for Isotope Effects and Reaction Energetics

Quantum chemical calculations are crucial for understanding the profound effects of isotopic substitution on chemical reactions. In the context of 1-butan-d9-ol, where all nine hydrogen atoms are replaced by deuterium (B1214612), these computational methods provide invaluable insights into kinetic isotope effects (KIEs) and reaction energetics. The substitution of protium (B1232500) (¹H) with deuterium (²H) does not alter the potential energy surface of a reaction. Still, it significantly impacts mass-dependent properties, most notably vibrational frequencies. princeton.edu This difference in zero-point vibrational energy (ZPVE) between the C-H/O-H and C-D/O-D bonds is the primary origin of the kinetic isotope effect. princeton.eduresearchgate.net

Theoretical calculations can predict KIEs, which are the ratio of the reaction rate of the lighter isotopologue (kL) to the heavier one (kH). wikipedia.org These calculations often employ methods like transition state theory (TST) and can be enhanced by including corrections for quantum tunneling. researchgate.netmdpi.com For reactions involving the cleavage of a bond to hydrogen/deuterium, the KIE is typically "normal" (kH/kD > 1), indicating that the reaction is slower for the deuterated compound. The magnitude of the KIE can provide detailed information about the transition state structure. princeton.edu For instance, a large KIE suggests that the bond to the isotope is significantly broken in the rate-determining step. princeton.edu

Systematic quantum chemistry calculations have demonstrated that isotopic substitution can fundamentally alter the nature of chemical bonding itself. nih.gov While this compound is a stable molecule, these studies highlight the power of computational methods to predict the stability and bonding characteristics of isotopologues. nih.gov In the study of reaction mechanisms, such as the low-temperature oxidation of butanol isomers, quantum chemical calculations are used to determine the rate constants and thermodynamic properties of various reaction pathways. researchgate.netresearchgate.net These calculations, often performed using methods like CBS-QB3 or density functional theory (DFT), help to elucidate the complex reaction networks involved in combustion and atmospheric chemistry. researchgate.netresearchgate.net

The table below presents a hypothetical comparison of calculated vibrational frequencies for the C-H and C-D bonds in 1-butanol (B46404) and this compound, respectively, illustrating the basis of the isotope effect.

| Bond Type | Typical Vibrational Frequency (cm⁻¹) |

| C-H Stretch | ~2960 |

| C-D Stretch | ~2200 |

| O-H Stretch | ~3350 |

| O-D Stretch | ~2480 |

This table is illustrative and shows typical approximate values. Actual calculated frequencies will vary depending on the specific computational method and basis set used.

Molecular Dynamics Simulations of Deuterated Alcohol Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For deuterated alcohol systems like this compound, MD simulations provide a molecular-level understanding of their structure, dynamics, and interactions.

The behavior of molecules at interfaces—the boundary between two different phases, such as liquid-liquid or liquid-air—is critical in many chemical and biological processes. ethz.ch MD simulations, often combined with techniques like IR-visible sum-frequency generation (SFG) vibrational spectroscopy, have been used to study the local ordering and orientation of molecules like 1-butanol at such interfaces. researchgate.net

A study on the interface between 1-butanol-d9 and an ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6), revealed a fascinating quasi-bilayer structure. researchgate.net The butanol molecules form an oppositely oriented bilayer, with one layer strongly bound to the anions of the ionic liquid via hydrogen bonding. researchgate.net This strong interaction restricts the rotational distribution of the terminal methyl group of the butanol, a detail observable through changes in the symmetric and antisymmetric stretching modes of the CD3 group in SFG spectra. researchgate.net The simulations further showed that the butyl chains of the butanol molecules and the cations of the ionic liquid orient themselves to form a non-polar layer at the interface. researchgate.net

Such simulations help to build detailed models of interfacial structures, which are crucial for understanding phenomena like wetting, adhesion, and the design of functional systems for applications such as batteries and capacitors. ethz.chresearchgate.net

MD simulations are extensively used to investigate how deuterated alcohols like this compound behave when dissolved in a solvent (solvation) and how they move through it (diffusion). These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. aip.org Various force fields, such as OPLS-AA and GROMOS, have been developed and refined to accurately model the properties of alcohols, including their density, enthalpy of vaporization, and diffusion coefficients. aip.orgacs.org

Simulations of deuterated alcohols in solution can reveal details about hydrogen bonding networks and their dynamics. aip.org For example, studies on methanol (B129727), ethanol (B145695), and isopropanol (B130326) in their deuterated counterparts have shown that the dynamics of hydrogen bond exchange are related to the diffusion constants of the alcohols. aip.org Ab initio MD simulations, which use quantum mechanics to calculate the forces between atoms, have been employed to study proton (or deuteron) transport in methanol-water mixtures. acs.org These simulations show that the charge defect (excess proton/deuteron) tends to reside at the interface between water and methanol networks and moves through a series of proton transfer reactions. acs.org The calculated diffusion coefficient for the charge defect in a deuterated system highlights the impact of isotopic substitution on transport properties. acs.org

The table below summarizes typical diffusion coefficients for light and deuterated species as might be determined from MD simulations, illustrating the effect of isotopic substitution.

| Species | Solvent | Simulated Diffusion Coefficient (10⁻⁵ cm²/s) |

| H₂O | H₂O | ~2.3 |

| D₂O | D₂O | ~1.9 |

| CH₃OH | CH₃OH | ~2.0 |

| CD₃OD | CD₃OD | ~1.7 |

Note: These are representative values from simulation literature and can vary based on the force field, temperature, and other simulation parameters.

Modeling Molecular Interactions at Interfaces.

Bioinformatics and Computational Tools for Isotopic Data Interpretation

The use of isotopically labeled compounds like this compound in fields such as metabolomics and proteomics generates vast amounts of complex data, primarily from mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govwhiterose.ac.uk Bioinformatics and computational tools are essential for processing, analyzing, and interpreting this data to extract meaningful biological information. nih.govwhiterose.ac.uk

When this compound is used as a tracer in metabolic studies, it is incorporated into various metabolic pathways, leading to the formation of deuterated metabolites. Mass spectrometry can detect these labeled compounds, but specialized software is required to identify them and quantify their level of isotopic enrichment. oup.com Tools like NTFD (non-targeted tracer fate detection) are designed for the non-targeted analysis of data from stable isotope-labeling experiments, allowing researchers to discover all detectable compounds derived from the tracer without prior knowledge of the metabolic network. oup.com Other platforms, such as MetSign, provide a suite of tools for processing high-resolution mass spectrometry data, including peak detection, alignment, and the analysis of stable isotope-labeled data. nih.gov

In the context of hydrogen-deuterium exchange mass spectrometry (HDX-MS), which is used to study protein dynamics, a variety of computational tools have been developed to automate the complex data analysis workflow. whiterose.ac.uknih.gov These tools perform several critical steps:

Peptide Identification : Identifying the list of peptides from the protein in the undeuterated control sample. whiterose.ac.uknih.gov

Isotopic Envelope Assignment : Detecting and assigning the isotopic patterns for each peptide in the deuterated samples. nih.gov

Deuterium Uptake Calculation : Calculating the mass increase for each peptide to determine the amount of deuterium incorporated. whiterose.ac.uknih.gov

Back-Exchange Correction : Correcting for the loss of deuterium back to protium during the experimental process. whiterose.ac.uknih.gov

Statistical Analysis : Identifying statistically significant differences in deuterium uptake between different experimental conditions. nih.gov

Examples of software packages for HDX-MS data analysis include HDXWorkbench, Protein Metrics, and Hydra. nih.govacs.org More recent developments aim to integrate artificial intelligence and machine learning models to further automate and improve the accuracy of data interpretation, potentially linking isotopic data to functional protein dynamics. acs.org

The table below lists some computational tools and their primary functions in interpreting isotopic data.

| Tool/Platform | Primary Function | Application Area |

| NTFD | Non-targeted detection of stable isotope-labeled compounds in GC/MS data. oup.com | Metabolomics |

| MetSign | Processing of high-resolution MS data, including temporal and stable isotope labeling analysis. nih.gov | Metabolomics |

| HDXWorkbench | Integrated analysis of HDX-MS data, from peptide identification to differential analysis. nih.gov | Proteomics (Protein Dynamics) |

| DeuteRater | Quantifies protein turnover from metabolic D₂O labeling using isotope abundance and spacing. researchgate.net | Proteomics (Kinetics) |

| iMet | Assists in the structural annotation of unknown metabolites using tandem mass spectra. acs.org | Metabolomics |

Future Directions and Emerging Research Opportunities for 1 Butan D9 Ol

Development of Novel and More Efficient Deuteration Methodologies

The synthesis of deuterated compounds is a cornerstone of their application. While effective, traditional methods often rely on expensive reagents or harsh conditions. The future of 1-Butan-d9-ol and other deuterated molecules is intrinsically linked to the development of more efficient, selective, and cost-effective deuteration strategies.

Current research is focused on several promising areas. One of the most significant is the advancement of catalytic hydrogen isotope exchange (HIE) . nih.gov This method offers a direct and atom-economical way to introduce deuterium (B1214612) into organic molecules. nih.gov Recent developments have seen the use of various transition-metal catalysts, including iridium, ruthenium, manganese, and iron, to facilitate the exchange of hydrogen for deuterium in alcohols. nih.govresearchgate.net For instance, iridium(III)-bipyridonate catalysts have been shown to selectively deuterate the α-position of alcohols using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. nih.govrsc.org This approach is advantageous as it can be performed under neutral or basic conditions and tolerates a wide range of functional groups. nih.govrsc.org

Another key area is the use of deuterium gas (D₂) alternatives . While D₂ gas is a common deuterium source, it is flammable and expensive. marquette.edugoogle.com Research into using D₂O as the primary deuterium source is a major focus, as it is greener and more economical. nih.govresearchgate.net Methods are being developed to efficiently produce deuterium gas from D₂O in situ, which can then be used for catalytic deuteration reactions. google.com

Furthermore, the development of site-selective deuteration is a critical goal. marquette.edu Current methods can sometimes lead to mixtures of isotopologues (molecules that differ only in their isotopic composition) and isotopomers (isomers with the same number of each isotopic atom but in different positions), which can complicate analysis. marquette.edu Emerging techniques, such as catalytic transfer hydrodeuteration, offer improved selectivity and can be tuned to install deuterium atoms at specific locations within a molecule. marquette.edu The table below summarizes some modern catalytic systems being explored for alcohol deuteration.

| Catalyst Type | Deuterium Source | Key Advantages | Reference |

| Iridium(III)-bipyridonate | D₂O | High α-selectivity, functional group tolerance, neutral/basic conditions. nih.govrsc.org | nih.govrsc.org |

| Ruthenium-PNN/PNP Pincer Complexes | D₂O | Effective for α- and β-deuteration. nih.gov | nih.gov |

| Manganese/Iron-PNP Pincer Complexes | D₂O | Utilizes earth-abundant, first-row transition metals. nih.govresearchgate.net | nih.govresearchgate.net |

| Homogeneous Palladium/Platinum Catalysts | D₂ Gas (from D₂O) | Efficiently produces D₂ gas from D₂O for subsequent deuteration. google.com | google.com |

These advancements promise to make this compound and other specifically labeled compounds more accessible for a broader range of research applications.

Expanding Applications in Untargeted Metabolomics and Systems Biology

Untargeted metabolomics, which aims to comprehensively measure all small molecules in a biological sample, is a powerful tool for understanding health and disease. evotec.comnih.gov In this field, stable isotope-labeled compounds like this compound are indispensable as internal standards for accurate quantification using techniques like liquid chromatography-mass spectrometry (LC-MS).

The primary advantage of untargeted metabolomics is its hypothesis-free nature, allowing for the discovery of novel biomarkers and unexpected metabolic pathway alterations. evotec.com By providing a snapshot of the biochemical phenotype, it offers deep insights into the molecular underpinnings of complex diseases such as cancer and diabetes. evotec.com The use of deuterated standards is critical for correcting variations in sample preparation and instrument response, ensuring the data's reliability. splendidlab.com

Future applications will likely see this compound and other deuterated standards used more extensively in:

Personalized Medicine : By enabling the precise profiling of an individual's metabolome, these standards can help tailor treatments to a patient's unique biochemical makeup. evotec.com

Drug Discovery : Untargeted metabolomics can elucidate a drug candidate's mechanism of action and off-target effects by revealing its comprehensive impact on cellular metabolism. nih.govevotec.com

Large-Scale Clinical and Epidemiological Studies : As high-throughput methods become more robust, the use of reliable internal standards will be crucial for analyzing the vast number of samples in population-level studies, identifying metabolic signatures associated with disease risk and progression. researchgate.net

While deuterium is a common and cost-effective isotope for labeling, care must be taken in its use due to potential issues like chromatographic shifts or in-source deuterium loss. The development of second-generation standards using ¹³C and ¹⁵N is ongoing, but well-designed deuterated standards like this compound, where deuterium atoms are in stable, non-exchangeable positions, will continue to be a vital and economical tool in systems biology research.

Advanced Characterization Techniques for Complex Isotopic Mixtures

A significant challenge in synthesizing and utilizing deuterated compounds is ensuring their isotopic purity and accurately characterizing the distribution of isotopes within the molecule. marquette.edu The presence of under-deuterated or mis-deuterated species can compromise the results of studies that rely on these compounds. marquette.edu Consequently, the development and application of advanced characterization techniques are crucial.

Emerging techniques are offering even greater resolution and detail:

Molecular Rotational Resonance (MRR) Spectroscopy : This gas-phase technique provides exceptionally high spectral resolution, allowing it to distinguish between different isotopologues and isotopomers without spectral overlap. marquette.edu MRR can be used to precisely determine total deuterium content, site-specific deuterium content, and residual hydrogen impurities. marquette.edu

Confocal Raman Stable Isotope Probing (Raman-SIP) : This method allows for spatially resolved analysis of isotopic composition. For instance, in studies of evaporating droplets, Raman-SIP was used to track the concentration gradients of this compound within a mixture, by targeting the distinct C-D stretching vibration peak. arxiv.orgpnas.orgmpg.de

The table below compares key features of these characterization techniques.

| Technique | Phase | Key Information Provided | Main Advantage | Reference |

| Nuclear Magnetic Resonance (NMR) | Liquid/Solid | Confirms purity and calculates deuteration level at different sites. ansto.gov.au | Widely available, provides structural information. | ansto.gov.au |

| Mass Spectrometry (MS) | Gas/Liquid | Calculates isotopic abundances of different isotopologues. ansto.gov.au | High sensitivity, determines overall deuteration. | ansto.gov.au |

| Molecular Rotational Resonance (MRR) | Gas | Determines total and site-specific deuterium content, identifies isotopomers. marquette.edu | Unambiguous identification of isotopic species due to high resolution. | marquette.edu |

| Confocal Raman Spectroscopy | Liquid/Solid | Spatially resolved concentration of isotopologues. arxiv.orgpnas.org | Provides spatial distribution and imaging capabilities. | arxiv.orgpnas.org |

The application of these advanced methods will be essential for validating the quality of this compound and other labeled compounds produced by novel synthetic methodologies, ensuring their reliability for sensitive applications.

Integration of Experimental and Computational Approaches for Mechanistic Insights

Combining laboratory experiments with computational modeling provides a powerful synergy for understanding chemical reactions and molecular behavior at a level of detail that neither approach can achieve alone. aip.orgresearchgate.net For this compound, this integrated approach is poised to yield significant insights into its properties and reactivity.

Computational chemistry , using methods like Density Functional Theory (DFT), can model reaction pathways, calculate energy barriers, and predict spectroscopic properties. aip.orgcaltech.edu These theoretical calculations can:

Elucidate Reaction Mechanisms : Computational studies have been used to investigate the mechanisms of alcohol dehydrogenation and dehydration, providing a step-by-step view of the catalytic cycle. nih.govresearchgate.netiaea.org For example, DFT studies combined with kinetic experiments helped to clarify the mechanism of iridium-catalyzed alcohol deuteration, showing it proceeds via dehydrogenation to a carbonyl intermediate, followed by deuteration. nih.govrsc.org

Explain Experimental Observations : In studies of the photoionization of alcohol-water clusters, theoretical calculations helped propose formation channels for observed fragments in mass spectra. aip.org Similarly, quantum chemical studies have helped rationalize the formation of side-products in the catalytic conversion of butanediol. chemrxiv.org

Guide Experimental Design : By predicting the most likely reaction pathways or the properties of yet-to-be-synthesized molecules, computational models can help chemists design more efficient experiments and catalyst systems. uni-giessen.de

Experimental techniques provide the real-world data needed to validate and refine these computational models. Spatially resolved Raman spectroscopy and NMR have been used to study the evaporation of this compound in binary mixtures, providing concentration gradient data that can be compared with fluid dynamics simulations. arxiv.orgpnas.orgmpg.de Kinetic studies measure reaction rates, which can then be compared against the energy barriers calculated by theory. acs.org

The future of research on this compound will increasingly rely on this tight integration of theory and experiment. This dual approach will be instrumental in designing next-generation catalysts for its synthesis, understanding its interactions in complex biological systems, and interpreting data from advanced analytical instruments.

Q & A

Basic Research Questions

Q. What are the optimal spectroscopic methods for characterizing isotopic purity in 1-Butan-d9-ol?

- Methodological Answer : Use a combination of ¹H NMR (to confirm deuterium substitution by absence of proton signals) and ²H NMR (to quantify deuterium distribution). Isotopic purity can also be assessed via mass spectrometry (MS) to detect molecular ion peaks at m/z corresponding to the fully deuterated species (C₄D₉OH). Cross-validate results with infrared (IR) spectroscopy to confirm functional group integrity .

Q. How does deuterium substitution in this compound influence its physical properties compared to non-deuterated 1-butanol?

- Methodological Answer : Deuterium increases molecular mass, leading to higher boiling point and viscosity due to stronger London dispersion forces. Use density functional theory (DFT) simulations to model intermolecular interactions and experimental techniques like viscometry or differential scanning calorimetry (DSC) for empirical validation .

Q. What safety protocols are critical when handling deuterated alcohols like this compound in laboratory settings?

- Methodological Answer : Follow GHS-compliant guidelines :

- Use fume hoods to prevent vapor inhalation (evidenced in safety sheets for similar alcohols) .

- Store in air-tight containers under inert gas (e.g., argon) to minimize isotopic exchange with atmospheric moisture .

- Wear chemical-resistant gloves and eye protection to avoid skin/eye contact .

Advanced Research Questions

Q. How can researchers design experiments to quantify kinetic isotope effects (KIE) using this compound?

- Methodological Answer :

- Perform parallel reactions with This compound and its non-deuterated analog under identical conditions (temperature, catalyst concentration).

- Measure reaction rates via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

- Calculate KIE using the ratio , where and are rate constants for protonated and deuterated substrates. Validate statistical significance via error propagation analysis .

Q. What strategies resolve contradictions in NMR data caused by deuterium decoupling or incomplete isotopic substitution?

- Methodological Answer :

- Use iterative spectral analysis : Compare experimental ²H NMR results with simulated spectra from computational tools like MNova or ACD/Labs .

- Apply empirical falsification principles: If data conflicts, re-examine synthesis protocols (e.g., incomplete deuteration during isotopic exchange) or spectrometer calibration .

Q. How can this compound be utilized in metabolic tracer studies to investigate alcohol dehydrogenase (ADH) enzyme mechanisms?

- Methodological Answer :

- Incubate this compound with purified ADH and cofactors (NAD⁺) in buffered solutions.

- Track deuterium transfer using LC-MS/MS to detect deuterated metabolites (e.g., butyraldehyde-d₉).

- Correlate isotopic labeling patterns with enzyme kinetic models (e.g., Michaelis-Menten) to elucidate catalytic pathways .

Q. What advanced purification techniques ensure high isotopic purity in this compound for sensitive applications?

- Methodological Answer :

- Employ distillation under reduced pressure to isolate deuterated species from protonated impurities.

- Use deuterium-depleted solvents during purification to prevent isotopic exchange.

- Validate purity via isotope-ratio mass spectrometry (IRMS) with a precision of ±0.1‰ .

Data Contradiction & Analysis

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s thermodynamic properties?

- Methodological Answer :

- Conduct sensitivity analysis to identify variables (e.g., force field parameters in simulations) causing deviations.

- Refine models using hybrid QM/MM (quantum mechanics/molecular mechanics) approaches for better accuracy.

- Cross-reference empirical data from NIST Chemistry WebBook or PubChem for benchmarking .

Q. What frameworks guide the interpretation of contradictory results in deuterium labeling studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |